molecular formula C13H14N2O3S B2583541 1-[1-(5-Methylthiophene-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione CAS No. 2034358-98-8

1-[1-(5-Methylthiophene-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione

Cat. No.: B2583541
CAS No.: 2034358-98-8
M. Wt: 278.33
InChI Key: KGLDUXIGWZVKSH-UHFFFAOYSA-N
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Description

1-[1-(5-Methylthiophene-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione is a synthetic organic compound designed for research and development applications. It features a hybrid molecular structure combining pyrrolidine-2,5-dione (succinimide) and azetidine rings linked by a 5-methylthiophene-2-carbonyl group. This specific architecture suggests potential as a key intermediate or building block in medicinal chemistry, particularly for constructing more complex molecules with biological activity. Compounds incorporating pyrrolidine-2,5-dione and thiophene motifs are of significant interest in preclinical research for their potential neuroactive properties. Structurally similar molecules have been investigated as potential agents for the treatment of central nervous system disorders, showing activity in models of epilepsy and neuropathic pain . The mechanism of action for such compounds often involves interaction with neuronal ion channels; for instance, related derivatives have demonstrated activity as inhibitors of voltage-sensitive sodium and L-type calcium channels . Additionally, the azetidinone (beta-lactam) component is a privileged structure in drug discovery, known for its diverse pharmacological activities beyond its classical antibiotic role, including applications as enzyme inhibitors and in anticancer research . Researchers can utilize this compound as a versatile scaffold to explore structure-activity relationships or as a precursor in the synthesis of targeted bioactive molecules. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-8-2-3-10(19-8)13(18)14-6-9(7-14)15-11(16)4-5-12(15)17/h2-3,9H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGLDUXIGWZVKSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)N2CC(C2)N3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(5-Methylthiophene-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the azetidine ring and the subsequent attachment of the thiophene and pyrrolidine-2,5-dione moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-[1-(5-Methylthiophene-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1-[1-(5-Methylthiophene-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione has been investigated for its potential therapeutic applications:

  • Antimicrobial Activity : Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of thiazolidine and pyrrolidine have shown efficacy against various pathogens, making this compound a candidate for further exploration in antifungal and antibacterial therapies .
  • Anticancer Potential : The presence of the thiophene ring may enhance the compound's ability to interact with biological targets involved in cancer pathways. Studies have suggested that related compounds can inhibit tumor growth by modulating specific signaling pathways .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

  • Reagent in Chemical Reactions : It can be utilized in multi-step synthetic pathways to create more complex molecules. The unique functional groups allow for various transformations, including acylation and cyclization reactions .
  • Development of New Materials : The structural properties of this compound make it suitable for developing advanced materials such as organic semiconductors and light-emitting diodes (OLEDs). Its electronic properties are being explored for applications in optoelectronic devices .

Case Study 1: Antifungal Activity

A study focusing on the antifungal properties of related compounds demonstrated that derivatives containing the thiophene moiety exhibited broad-spectrum activity against plant pathogens such as Phytophthora infestans and Alternaria solani. The findings suggest that structural modifications can enhance efficacy, indicating potential applications in agricultural fungicides .

Case Study 2: Synthesis Methodologies

Research detailing synthetic routes for similar compounds highlighted the effectiveness of using this compound as an intermediate. The synthesis involved multi-step organic reactions, showcasing its utility in generating complex heterocycles .

Mechanism of Action

The mechanism of action of 1-[1-(5-Methylthiophene-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-[1-(5-Methylthiophene-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione with structurally or functionally related pyrrolidine-2,5-dione derivatives.

Structural Analogues

Compound Name Key Structural Features Synthesis Yield Melting Point (°C) Biological Activity
This compound Azetidine ring, 5-methylthiophene-2-carbonyl substituent, succinimide core N/A N/A Hypothesized antimicrobial/antifungal activity (based on thiophene derivatives)
1-((1-(Thiophen-3-yl)vinyl)oxy)pyrrolidine-2,5-dione Thiophene-vinyloxy substituent 24% Not reported Not reported
1-((Pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione Pyridine-amino-methyl substituent 78–80% Not reported Moderate antimicrobial activity (E. coli, S. typhi, B. subtilis, Aspergillus spp.)
1-(Phenyl(pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione Pyridine-phenyl-amino-methyl substituent 78–80% Not reported Moderate antimicrobial activity (similar to above)
1-(2-Methoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione Thiadiazole-sulfanyl and methoxyphenyl substituents Not reported Not reported Antibacterial/antifungal activity (4-H > 4-Cl > 4-Br substituents)

Key Observations

Synthesis Efficiency :

  • Thiophene-containing analogs (e.g., 1-((1-(thiophen-3-yl)vinyl)oxy)pyrrolidine-2,5-dione ) exhibit lower yields (24%) compared to pyridine-derived Mannich bases (78–80%) . This suggests steric or electronic challenges in thiophene-based syntheses.
  • Palladium-catalyzed coupling (e.g., in 7a/7b derivatives) achieves 82% yield, highlighting the efficiency of transition-metal-mediated strategies for complex substituents .

Biological Activity: Pyridine-amino-methyl derivatives exhibit moderate antimicrobial activity, likely due to enhanced hydrogen bonding and π-π stacking with microbial targets . Thiadiazole-sulfanyl derivatives show substituent-dependent activity, with electron-withdrawing groups (e.g., 4-Cl, 4-Br) enhancing potency compared to 4-H .

Thiophene and furan substituents (e.g., 11a/b) contribute to π-conjugation, which may stabilize charge-transfer interactions in biological systems .

Physicochemical Properties

  • Crystal Structure: While the target compound’s crystal data are unavailable, related succinimide derivatives (e.g., C13H12Cl2N2O4) exhibit monoclinic systems with β angles ~101.8°, suggesting similar packing efficiencies .
  • Spectroscopic Data : IR and NMR spectra of analogs (e.g., 11a/b ) confirm carbonyl (1700–1750 cm⁻¹) and nitrile (2200–2220 cm⁻¹) stretches, consistent with the target compound’s expected features .

Biological Activity

1-[1-(5-Methylthiophene-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione, also known by its CAS number 2034358-98-8, is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H14N2O3SC_{13}H_{14}N_{2}O_{3}S with a molecular weight of approximately 278.33 g/mol. The compound features a pyrrolidine ring fused with an azetidine moiety and a thiophene derivative, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC13H14N2O3S
Molecular Weight278.33 g/mol
CAS Number2034358-98-8
Structural FeaturesPyrrolidine, Azetidine, Thiophene

Antimicrobial Properties

Research indicates that compounds with similar structural features often exhibit significant antimicrobial activity. The presence of the thiophene ring is particularly notable for enhancing bioactivity against various microbial strains. Preliminary studies suggest that derivatives of this compound may inhibit the growth of both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory properties. In vitro studies demonstrate that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This activity suggests potential therapeutic applications in treating inflammatory diseases.

Neuroprotective Activity

Given the structural similarities to known neuroprotective agents, there is growing interest in evaluating the neuroprotective effects of this compound. Initial studies have shown promise in protecting neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative disorders.

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in inflammatory and neuroprotective pathways. Binding affinity assays are crucial for elucidating these interactions.

Case Studies

Several case studies have highlighted the biological activity of related compounds:

  • Antimicrobial Activity : A study on thiophene derivatives showed that modifications at the carbonyl position significantly enhanced antibacterial potency against Staphylococcus aureus and Escherichia coli .
  • Neuroprotection : Research involving pyrrolidine derivatives indicated that they could reduce neuronal death in models of oxidative stress, suggesting a protective role against conditions like Alzheimer’s disease .
  • Anti-inflammatory Mechanisms : A recent investigation into azetidine compounds revealed their ability to inhibit NF-kB signaling pathways, leading to decreased expression of inflammatory cytokines .

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